molecular formula C16H26ClNO4 B4896758 1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

Cat. No.: B4896758
M. Wt: 331.8 g/mol
InChI Key: BFALZSBBNBASSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Dimethyl Groups: The morpholine ring can be methylated using methyl iodide in the presence of a base such as sodium hydride.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the dimethylmorpholine with 3-methoxyphenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

    Formation of the Propanol Group: The final step involves the reaction of the intermediate product with epichlorohydrin to introduce the propanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigated for its pharmacological properties.

    Industry: Possible applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the dimethyl and methoxyphenoxy groups.

    3-Methoxyphenol: Lacks the morpholine and propanol groups.

    Epichlorohydrin: Used in the synthesis but lacks the morpholine and methoxyphenoxy groups.

Uniqueness

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.ClH/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-5-15(7-16)19-3;/h4-7,12-14,18H,8-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFALZSBBNBASSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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